1-ethyl-3-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives with different substituents. For example:
1-Phenyl-3-methyl-1H-pyrazole-5-amine: This compound has a phenyl group instead of the trifluoromethyl group, leading to different biological activities.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: This compound lacks the ethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
The uniqueness of 1-ETHYL-3-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18F3N5O2S |
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Molecular Weight |
365.38 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18F3N5O2S/c1-4-20-8-11(10(3)18-20)24(22,23)17-5-6-21-9(2)7-12(19-21)13(14,15)16/h7-8,17H,4-6H2,1-3H3 |
InChI Key |
UPWMGESNDGZREW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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